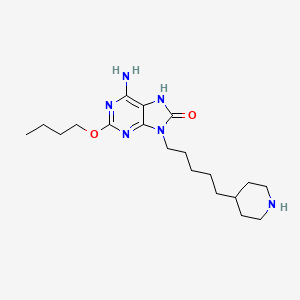
6-amino-2-butoxy-9-(5-piperidin-4-ylpentyl)-7H-purin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-2-butoxy-9-(5-piperidin-4-ylpentyl)-7H-purin-8-one is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-butoxy-9-(5-piperidin-4-ylpentyl)-7H-purin-8-one typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo a series of functional group transformations. Common steps include:
Alkylation: Introduction of the butoxy group via nucleophilic substitution.
Amination: Introduction of the amino group through reductive amination or nucleophilic substitution.
Coupling Reactions: Formation of the piperidinylpentyl side chain through amide or ester coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and butoxy groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the purine ring or the side chains, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new alkyl or acyl groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.
Biology
In biological research, derivatives of purines are often studied for their roles in cellular processes. This compound could be investigated for its potential as a modulator of enzyme activity or as a ligand for nucleotide-binding proteins.
Medicine
Medicinally, purine derivatives are of interest for their potential as antiviral, anticancer, and anti-inflammatory agents. This compound could be explored for its pharmacological properties and therapeutic potential.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-amino-2-butoxy-9-(5-piperidin-4-ylpentyl)-7H-purin-8-one would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
DNA/RNA Intercalation: Insertion between base pairs of DNA or RNA, affecting replication and transcription.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is a methylated derivative of xanthine, another purine.
Allopurinol: A medication used to treat gout, which is a structural analog of hypoxanthine.
Uniqueness
6-amino-2-butoxy-9-(5-piperidin-4-ylpentyl)-7H-purin-8-one is unique due to its specific functional groups and side chains, which confer distinct chemical and biological properties. Its butoxy and piperidinylpentyl groups may enhance its solubility, stability, or binding affinity compared to other purine derivatives.
属性
分子式 |
C19H32N6O2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
6-amino-2-butoxy-9-(5-piperidin-4-ylpentyl)-7H-purin-8-one |
InChI |
InChI=1S/C19H32N6O2/c1-2-3-13-27-18-23-16(20)15-17(24-18)25(19(26)22-15)12-6-4-5-7-14-8-10-21-11-9-14/h14,21H,2-13H2,1H3,(H,22,26)(H2,20,23,24) |
InChI 键 |
SUMKUTZWHWYBKB-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCC3CCNCC3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-(4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzylamino)ethanol](/img/structure/B10780171.png)
![1-[4-(2,2-Dimethylpropyl)-1h-imidazol-2-yl]-2-[4-(5-fluoropyridin-2-yl)phenyl]propan-2-ol](/img/structure/B10780174.png)
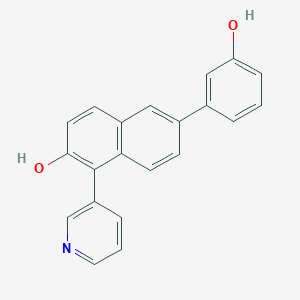
![3-chloro-2-[(Z)-hydroxyiminomethyl]-4-(4-hydroxyphenyl)phenol](/img/structure/B10780181.png)
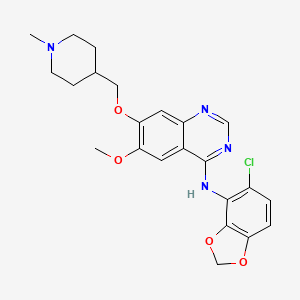
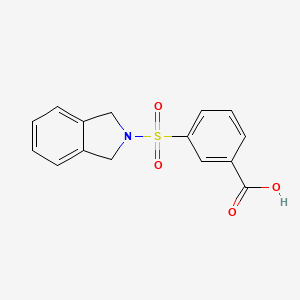
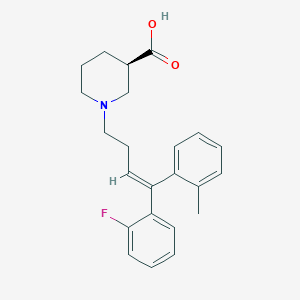
![[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[hydroxy(methyl)carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate](/img/structure/B10780201.png)

![2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid](/img/structure/B10780223.png)
![(1S)-14-(4-chlorobutyl)-5-methoxy-15-thia-10-azatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-4-ol](/img/structure/B10780224.png)
![2-[(1S)-5-chloro-1'-[(3S,4R)-4-(2,4-difluorophenyl)-1-(oxan-4-yl)pyrrolidine-3-carbonyl]-6-methylspiro[1H-2-benzofuran-3,4'-piperidine]-1-yl]-2-methylpropanenitrile](/img/structure/B10780226.png)
![(2S)-2-amino-3-[[(2R)-2-fluoro-3-[3-(2-undecoxyphenyl)propanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B10780233.png)
![methyl 2-[2-(1-benzyl-1H-imidazol-2-yl)ethyl]-3-chloro-4,6-dihydroxybenzoate](/img/structure/B10780253.png)
